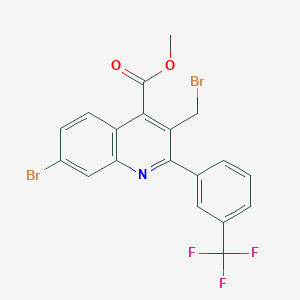

Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Beschreibung

Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a brominated quinoline derivative featuring a trifluoromethylphenyl group at position 2, a bromomethyl substituent at position 3, and a methyl ester at position 3. This compound is structurally complex, combining halogenation (Br, BrCH2) and fluorinated aromatic motifs, which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Eigenschaften

Molekularformel |

C19H12Br2F3NO2 |

|---|---|

Molekulargewicht |

503.1 g/mol |

IUPAC-Name |

methyl 7-bromo-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |

InChI |

InChI=1S/C19H12Br2F3NO2/c1-27-18(26)16-13-6-5-12(21)8-15(13)25-17(14(16)9-20)10-3-2-4-11(7-10)19(22,23)24/h2-8H,9H2,1H3 |

InChI-Schlüssel |

KPLNRSNJWLETOB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C(=NC2=C1C=CC(=C2)Br)C3=CC(=CC=C3)C(F)(F)F)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Bromination: Introduction of bromine atoms into the quinoline ring.

Methylation: Addition of a methyl group to the carboxylate moiety.

Substitution: Incorporation of the trifluoromethylphenyl group.

Each step requires specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, and trifluoromethylbenzene for substitution. Reaction conditions like temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of bromomethyl groups to carboxylic acids.

Reduction: Reduction of bromine atoms to hydrogen.

Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has been synthesized and tested for its efficacy against various bacterial strains. In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study published in a peer-reviewed journal reported that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity .

Material Science

Fluorescent Dyes

Due to its unique structural features, methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is being explored as a fluorescent dye. Its ability to absorb and emit light makes it suitable for applications in bioimaging and diagnostics. Research has shown that modifications to the compound can enhance its fluorescent properties, leading to better performance in cellular imaging applications .

Polymer Additives

In polymer science, this quinoline derivative is being investigated as an additive to improve the thermal stability and mechanical properties of polymeric materials. Preliminary studies suggest that incorporating this compound into polymer matrices enhances their resistance to thermal degradation, making them more suitable for high-performance applications .

Organic Synthesis

Synthetic Intermediates

Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atoms can be exploited for further functionalization, allowing chemists to create a variety of derivatives with tailored properties for specific applications .

Reagent Development

The compound is also being studied as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions. Its reactivity profile enables the formation of various carbon-carbon and carbon-nitrogen bonds, which are crucial in building complex organic architectures .

Case Studies

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Differences and Implications

The trifluoromethylphenyl group (C2) improves lipophilicity and metabolic stability relative to non-fluorinated aryl groups in compounds like those in .

Ester vs. Carboxylic Acid :

- The methyl ester (COOCH3) in the target compound may offer better cell membrane permeability compared to the carboxylic acid (COOH) in ’s GLUT1 inhibitor, though it requires metabolic activation for sustained activity .

Biologische Aktivität

Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, identified by CAS number 2225878-62-4, is a complex organic compound with a molecular formula of and a molecular weight of 503.1 g/mol. This compound belongs to the quinoline family, which has been widely studied for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The structure of Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate features several functional groups that contribute to its biological activity:

- Bromine Atoms: The presence of bromine enhances the lipophilicity and biological reactivity of the compound.

- Trifluoromethyl Group: This group is known to improve the metabolic stability and bioavailability of pharmaceuticals.

- Quinoline Core: The quinoline structure is a well-known pharmacophore that exhibits a range of biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds similar to Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate have shown promising results against various cancer cell lines.

- Case Study: A related quinoxaline derivative demonstrated IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming doxorubicin (IC50 3.23 µg/mL) . This indicates that modifications in the quinoline structure can significantly enhance anticancer activity.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The trifluoromethyl group in particular has been associated with improved antibacterial efficacy.

- Research Findings: A series of trifluoromethyl-substituted quinolones exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol against Gram-positive bacteria such as Staphylococcus aureus .

The biological activity of Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can be attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition: Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .

- Apoptosis Induction in Cancer Cells: Quinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.